N-(4-ethoxyphenyl)acridin-9-amine
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Overview
Description
N-(4-ethoxyphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)acridin-9-amine typically involves the condensation of a primary amine with an aromatic aldehyde or aromatic carboxylic acid in the presence of strong mineral acids such as sulfuric acid or hydrochloric acid, followed by dehydrogenation Additionally, microwave-assisted reactions using p-phenylenediamine and p-toluenesulphonic acid as a catalyst in methanol have been reported for the synthesis of similar acridine derivatives .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Electrophilic Substitution: This reaction involves the replacement of a hydrogen atom with an electrophile.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)acridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . This disruption can lead to cell death, making acridine derivatives effective anticancer agents .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)acridin-9-amine is similar to other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with anticancer properties.
Amsacrine (m-AMSA): Used in clinical studies for its anticancer activity.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and interactions with biomolecular targets.
Properties
Molecular Formula |
C21H18N2O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H18N2O/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,22,23) |
InChI Key |
XVEBRLBGCRNIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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